molecular formula C19H20N6O B2996928 N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide CAS No. 1173526-42-5

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide

Numéro de catalogue: B2996928
Numéro CAS: 1173526-42-5
Poids moléculaire: 348.41
Clé InChI: WRSJYVABVNBZFF-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylimidazole moiety and linked via an ethylamino spacer to a cinnamamide group.

Propriétés

IUPAC Name

(E)-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-20-11-12-25(15)18-13-17(23-14-24-18)21-9-10-22-19(26)8-7-16-5-3-2-4-6-16/h2-8,11-14H,9-10H2,1H3,(H,22,26)(H,21,23,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSJYVABVNBZFF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide typically involves multiple steps, starting with the preparation of the pyrimidinyl and imidazolyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidines or imidazoles.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mécanisme D'action

The mechanism by which N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound shares core features with several analogs reported in the literature:

Key Structural Features
  • Pyrimidine Core : Common to all analogs, serving as a scaffold for hydrogen bonding and π-π interactions.
  • Substituents: Target Compound: 2-Methylimidazole at pyrimidine C6, ethylamino linker, and cinnamamide terminal group. Imatinib Analogs (): Pyridine or pyridin-3-yl groups at pyrimidine C4, triazole-acetamide substituents. PLK1 Inhibitors (): Styryl or carbamoyl groups appended to pyrazole-pyrimidine hybrids.
Table 1: Structural Comparison
Compound Core Structure Key Substituents Terminal Group
Target Compound Pyrimidine 2-Methylimidazole, ethylamino linker Cinnamamide
Compound Pyrimidine Pyridin-3-yl, triazole-acetamide linker Tetrahydro-2H-pyran
Compound (2e) Pyrimidine Pyridin-3-yl, cyclopropyl-triazole linker Acetamide
D39 () Pyrimidine-Pyrazole Styryl group, dimethylcarbamoyl Ethyl carboxylate

Physicochemical Properties

  • Melting Points : and report melting points of 100–102°C and 165–167°C, respectively, influenced by substituent polarity and crystallinity . The cinnamamide group in the target compound may elevate its melting point due to enhanced intermolecular stacking.
  • Spectroscopic Data :
    • IR : N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches are consistent across analogs .
    • NMR : Pyrimidine protons resonate at δ 8.2–8.5 ppm (), while cinnamamide’s aromatic protons would appear at δ 7.2–7.8 ppm.

Pharmacological Implications

While biological data for the target compound are absent, structural analogs provide clues:

  • Kinase Inhibition : Imatinib analogs () target BCR-ABL kinases, with triazole groups enhancing binding affinity . The cinnamamide group in the target compound may improve hydrophobic interactions with kinase pockets.
  • Selectivity : PLK1 inhibitors () use styryl groups for selectivity; the target’s cinnamamide could mimic this role .

Activité Biologique

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide typically involves multi-step reactions starting from commercially available precursors. The compound features a cinnamide structure, which is known for its diverse biological activities.

Biological Activity Overview

Anticancer Activity: Recent studies have demonstrated that derivatives of cinnamamide exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound with similar structural features showed an IC50 value of 4.23 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects .

Mechanism of Action:

  • Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced cell proliferation.
  • Apoptosis Induction: It activates intrinsic apoptotic pathways, increasing the expression of pro-apoptotic markers (e.g., p53 and Bax) while decreasing anti-apoptotic markers (e.g., Bcl2) .

Case Study 1: HepG2 Cell Line

A study evaluated the effects of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide on HepG2 cells. The findings indicated:

  • Cytotoxicity: An IC50 value of 4.23 μM was recorded.
  • Cell Cycle Analysis: Flow cytometry revealed a significant increase in G1 phase arrest from 50.7% in control to 64.2% in treated cells.
  • Apoptotic Activity: The ratio of early and late apoptosis increased dramatically from 0.7% to 44.8% upon treatment .

Case Study 2: EGFR Inhibition

Another aspect of its biological activity includes inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers:

  • The compound exhibited comparable inhibitory activity to palatinib, a known EGFR inhibitor, with an IC50 value of approximately 0.13 μM .

Research Findings Summary

Activity IC50 Value Mechanism
Cytotoxicity (HepG2)4.23 μMG1 phase arrest, apoptosis induction
EGFR Inhibition0.13 μMCompetitive inhibition

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.